N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzodioxole moiety and an imidazopyridine ring. It has shown potential in various scientific research applications, particularly in the development of anticancer agents and kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and imidazopyridine intermediates. One common synthetic route includes the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.
Preparation of Imidazopyridine Intermediate: The imidazopyridine ring is often synthesized via a cyclization reaction involving 2-aminopyridine and a suitable aldehyde.
Coupling Reaction: The benzodioxole and imidazopyridine intermediates are then coupled using a suitable linker, such as a thioether or amide bond, under appropriate reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways, particularly those involved in cell signaling.
Medicine: The compound is being investigated as a potential anticancer agent and kinase inhibitor, with studies showing its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-[4-METHOXYPHENYL]METHYL}-3H-IMIDAZO[4,5-B]PYRIDIN-2-YLPROPIONAMIDE: This compound shares a similar structure but includes a methoxyphenyl group, which may alter its biological activity.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another benzodioxole derivative with different functional groups, used in various chemical applications.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue with a benzenesulfonamide group, showing different pharmacological properties.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to its specific combination of benzodioxole and imidazopyridine moieties, which confer distinct biological activities. Its ability to inhibit kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(8-24-16-19-11-2-1-5-17-15(11)20-16)18-7-10-3-4-12-13(6-10)23-9-22-12/h1-6H,7-9H2,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDRNOZDAGYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(N3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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